molecular formula C9H5F4N3S B13341680 3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine

3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13341680
M. Wt: 263.22 g/mol
InChI Key: GWCGZHOTZSKYFP-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring The presence of fluorine and trifluoromethyl groups in the phenyl ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-fluoro-2-(trifluoromethyl)aniline with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with protein-protein interactions. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity for certain targets, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of a thiadiazole ring and fluorinated phenyl group. This combination imparts enhanced chemical stability, biological activity, and versatility in various applications compared to other similar compounds .

Properties

Molecular Formula

C9H5F4N3S

Molecular Weight

263.22 g/mol

IUPAC Name

3-[5-fluoro-2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H5F4N3S/c10-4-1-2-6(9(11,12)13)5(3-4)7-15-8(14)17-16-7/h1-3H,(H2,14,15,16)

InChI Key

GWCGZHOTZSKYFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NSC(=N2)N)C(F)(F)F

Origin of Product

United States

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